molecular formula C16H15ClN2 B5850362 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile

2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile

Cat. No.: B5850362
M. Wt: 270.75 g/mol
InChI Key: HAEYRZUDYKJQAA-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile, also known as CTAP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the class of acrylonitriles and has a molecular weight of 301.81 g/mol.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile involves the competitive binding of the compound to the KORs, thereby preventing the activation of these receptors by endogenous opioids. This results in a decrease in the activity of KORs, which can lead to a reduction in pain and stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects, including a reduction in pain, stress, and anxiety. This compound has also been shown to have potential anti-addictive properties, as it can block the effects of drugs of abuse such as cocaine and amphetamines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile in lab experiments is its high selectivity for KORs, which allows for the specific targeting of these receptors. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the use of 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile in scientific research. One area of interest is the development of this compound-based therapies for the treatment of pain, stress, and addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in other areas of research.

Synthesis Methods

The synthesis of 2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile involves the reaction of 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile with 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation reaction, resulting in the formation of this compound as a yellow solid.

Scientific Research Applications

2-(3-chlorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been studied extensively for its potential use as a selective antagonist of the kappa opioid receptor (KOR). KORs are a type of opioid receptor that are found in the central and peripheral nervous system and are involved in the regulation of pain, stress, and addiction. This compound has been shown to have high affinity for KORs and can effectively block their activation by endogenous opioids such as dynorphin.

Properties

IUPAC Name

(E)-2-(3-chlorophenyl)-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2/c1-11-7-14(12(2)19(11)3)8-15(10-18)13-5-4-6-16(17)9-13/h4-9H,1-3H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEYRZUDYKJQAA-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C=C(C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=C(/C#N)\C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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